molecular formula C17H26N2O2 B5399854 N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide

N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B5399854
M. Wt: 290.4 g/mol
InChI Key: GYPNOFJFBVLZBB-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide is an organic compound with a complex structure that includes a morpholine ring substituted with a butylphenyl group and a carboxamide group

Properties

IUPAC Name

N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-5-6-15-7-9-16(10-8-15)18-17(20)19-11-13(2)21-14(3)12-19/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPNOFJFBVLZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 4-butylphenylamine with 2,6-dimethylmorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Amines and other reduced forms

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxylate
  • N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carbamate

Uniqueness

N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide is unique due to its specific structural features, such as the combination of a morpholine ring with a butylphenyl group and a carboxamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

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